molecular formula C13H12FNO2 B1321617 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 907211-31-8

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Cat. No. B1321617
M. Wt: 233.24 g/mol
InChI Key: FAWQZNACUZJAJY-UHFFFAOYSA-N
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Patent
US07297704B2

Procedure details

In a 5-L cylindrical reactor, p-fluorophenylhydrazine HCl (400 g, 2.46 mol) was suspended in ethanol (2B) (1.2 kg; 1.5 L). The slurry was stirred and heated to 60-65° C. A solution of 4-cyclohexanone carboxylic acid ethyl ester (400 g, 2.35 mol) in ethanol (2B) (0.4 L) was added over 1 h. The reaction temperature may rise to reflux (78-82° C.). After addition, the suspension was stirred and heated at reflux for 1 h then cooled to 40-50° C. A 50% sodium hydroxide solution (470 g) was added over 30 min. The suspension was heated to reflux (80-82° C.). (This can cause evolution of ammonium gas during heating). After 1 h, the reaction mixture was distilled at atmospheric pressure to about 1.5 L, about half of its original volume, then cooled to 60-70° C. Water (2.5 L) was added. The mixtured was cooled to 30-40° C. before dilute HCl (0.333 L conc HCl+0.667 L water) was added over 20 min. The suspension was stirred at 20° C. for 1 h then filtered through a Buchner funnel. The solid product was washed with water (3×1 L) then dried under N2 overnight to give 534.5 g (97.5% yield) of off-white solid.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
0.4 L
Type
solvent
Reaction Step Two
Quantity
470 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97.5%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.CC[O:13][C:14]([CH:16]1[CH2:22][CH2:21][C:19](=O)[CH2:18][CH2:17]1)=[O:15].[OH-].[Na+].[NH4+]>C(O)C>[F:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:19]1[CH2:21][CH2:22][CH:16]([C:14]([OH:15])=[O:13])[CH2:17][C:18]2=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
CCOC(=O)C1CCC(=O)CC1
Name
Quantity
0.4 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
470 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux (78-82° C.)
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 40-50° C
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (80-82° C.)
TEMPERATURE
Type
TEMPERATURE
Details
during heating)
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled at atmospheric pressure to about 1.5 L, about half of its original volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60-70° C
ADDITION
Type
ADDITION
Details
Water (2.5 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixtured was cooled to 30-40° C. before dilute HCl (0.333 L conc HCl+0.667 L water)
ADDITION
Type
ADDITION
Details
was added over 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The suspension was stirred at 20° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered through a Buchner funnel
WASH
Type
WASH
Details
The solid product was washed with water (3×1 L)
CUSTOM
Type
CUSTOM
Details
then dried under N2 overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 534.5 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.